Einecs 250-770-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

31702-83-7 |

|---|---|

Molecular Formula |

C30H37NO8S |

Molecular Weight |

571.7 g/mol |

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C20H21NO4.C10H16O4S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h5-8,10-12H,9H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7?,10-/m.1/s1 |

InChI Key |

YGIPPBHELHWJHO-FHIDHQGESA-N |

Isomeric SMILES |

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of Cyproconazole (EINECS 250-770-9)

This technical guide provides a comprehensive overview of the mechanism of action of cyproconazole, a broad-spectrum triazole fungicide. The document details its primary antifungal activity, its effects on mammalian systems, quantitative efficacy data, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Cyproconazole's primary fungicidal activity stems from its potent inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key component of the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By binding to the heme iron center of the CYP51 enzyme, cyproconazole blocks the demethylation of lanosterol, a precursor to ergosterol.[4] This inhibition disrupts the production of ergosterol and leads to the accumulation of toxic methylated sterol precursors in the fungal cell membrane.[2] The consequence is a cascade of detrimental effects, including altered membrane permeability, malfunction of membrane-bound proteins, and ultimately, the cessation of fungal growth and cell death.[2] This systemic action allows cyproconazole to be absorbed and translocated within the plant, providing both curative and preventative protection against a wide range of fungal pathogens.[2][5]

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

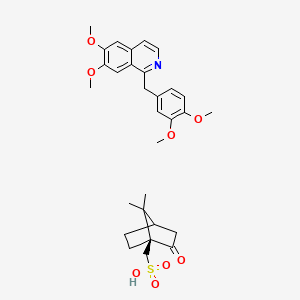

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by cyproconazole.

Secondary Mechanisms of Action: Effects on Mammalian Systems

While highly selective for fungal CYP51, cyproconazole also interacts with mammalian cellular systems, which is relevant for toxicological assessment.

Activation of the Constitutive Androstane Receptor (CAR)

In mice, cyproconazole has been shown to induce liver hypertrophy and the expression of cytochrome P450 enzymes, such as CYP2B10.[6][7] This induction is mediated through the activation of the constitutive androstane receptor (CAR), a nuclear receptor that regulates the transcription of genes involved in xenobiotic and endobiotic metabolism.[7] Upon activation, CAR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to response elements on target genes, initiating their transcription.[7]

Signaling Pathway: CAR Activation

Caption: Activation of the Constitutive Androstane Receptor (CAR) by cyproconazole.

Endocrine Disruption: Inhibition of Progesterone Synthesis

In vitro studies have demonstrated that cyproconazole can act as an endocrine disruptor by inhibiting the production of progesterone in human placental cells.[1] Progesterone is a critical hormone for the maintenance of pregnancy.[8] The synthesis of progesterone from cholesterol is a multi-step process involving steroidogenic enzymes.[8] Cyproconazole's interference with this pathway highlights a potential toxicological concern.

Quantitative Data

The efficacy of cyproconazole varies depending on the fungal species. The half-maximal inhibitory concentration (IC50) is a standard measure of its potency.

| Fungal Species | IC50 (mg/L) | Reference |

| Bipolaris sorokiniana | 0.75 | [1] |

| Corynespora cassiicola | 14.75 (calculated from field spray concentration and ratio) | [3] |

| Drechslera tritici-repentis | 0.97 | [2] |

| Fusarium graminearum | 0.15 | [3] |

| Aspergillus fumigatus | 0.064 - 0.128 | [9] |

| Phakopsora pachyrhizi | 0.01 - 5.1 (EC50 range for DMIs) | [4] |

Note: IC50 values can vary based on the specific isolate and experimental conditions.

Experimental Protocols

In Vitro C14-Demethylase (CYP51) Inhibition Assay

This assay quantifies the inhibitory effect of cyproconazole on the activity of the fungal CYP51 enzyme.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant fungal CYP51 is expressed and purified.

-

A stock solution of the substrate, lanosterol, is prepared in a suitable solvent.

-

-

Reaction Mixture:

-

In a microplate, the reaction buffer, purified CYP51, and a cytochrome P450 reductase are combined.

-

Varying concentrations of cyproconazole (or a vehicle control) are added to the wells.

-

The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Incubation:

-

The reaction is initiated by adding lanosterol and an NADPH-generating system.

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

-

Termination and Product Analysis:

-

The reaction is terminated by adding a quenching solvent.

-

The reaction products are extracted.

-

The amount of demethylated product is quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

-

Data Analysis:

-

The percentage of inhibition for each cyproconazole concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal model.

-

Progesterone Production Assay in Placental Cells

This cell-based assay measures the effect of cyproconazole on progesterone synthesis in a relevant cell line (e.g., human choriocarcinoma JEG-3 or BeWo cells).

Methodology:

-

Cell Culture:

-

Placental cells are cultured in appropriate media until they reach a desired confluency.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of cyproconazole or a vehicle control.

-

The cells are incubated for a defined period (e.g., 24-48 hours).

-

-

Sample Collection:

-

At the end of the incubation, the culture supernatant is collected.

-

-

Progesterone Quantification:

-

The concentration of progesterone in the supernatant is measured using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

-

Cell Viability Assessment:

-

A cell viability assay (e.g., MTT or CCK-8) is performed on the cells to ensure that the observed effects on progesterone production are not due to cytotoxicity.

-

-

Data Analysis:

-

Progesterone levels are normalized to cell viability.

-

The percentage of inhibition of progesterone production is calculated for each cyproconazole concentration, and an IC50 value is determined.

-

Constitutive Androstane Receptor (CAR) Transactivation Assay

This assay determines the ability of cyproconazole to activate the CAR nuclear receptor.

Methodology:

-

Cell Line and Plasmids:

-

A suitable cell line (e.g., HepG2) is used.

-

Cells are transiently transfected with two plasmids:

-

An expression vector for the CAR.

-

A reporter plasmid containing a luciferase gene under the control of a CAR-responsive promoter (e.g., containing CYP2B6 response elements).

-

-

-

Treatment:

-

After transfection, cells are treated with different concentrations of cyproconazole, a known CAR activator (positive control), or a vehicle control.

-

-

Incubation:

-

Cells are incubated for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 24 hours).

-

-

Luciferase Assay:

-

Cells are lysed, and the luciferase activity is measured using a luminometer.

-

-

Data Normalization and Analysis:

-

Luciferase activity is often normalized to total protein content or to the activity of a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

The fold induction of luciferase activity relative to the vehicle control is calculated to determine the extent of CAR activation.

-

Experimental Workflow: General In Vitro Assay

Caption: A generalized workflow for in vitro mechanism of action studies.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Physiology, Progesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Transactivation Assays to Assess Canine and Rodent Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Activation | PLOS One [journals.plos.org]

- 7. Constitutive androstane receptor, liver pathophysiology and chemical contaminants: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hazard of agricultural triazole fungicide: Does cyproconazole induce voriconazole resistance in Aspergillus fumigatus isolates? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to EINECS 250-770-9: Discovery and History

A definitive technical guide on the discovery and history of the substance identified by EINECS number 250-770-9 cannot be provided at this time due to conflicting and insufficient data regarding its precise chemical identity.

Initial investigations into the identity of EINECS 250-770-9 have yielded ambiguous and contradictory information across various chemical databases. While the European Chemicals Agency (ECHA) lists this EINECS number in conjunction with the CAS number 31702-83-7, a specific, universally recognized chemical name and structure are not provided.

Further complicating the matter, other chemical databases associate CAS 31702-83-7 with a complex molecular formula (C30H37NO8S) and the name "1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-Molbase." However, this information lacks widespread corroboration and appears to be an outlier.

Initial search results also erroneously linked the EINECS number to "N-(3,4-dichlorophenyl)-N-methylacetamide" and related compounds such as Papaverine and Drotaverine. Subsequent, more targeted searches have shown these to be incorrect identifications.

Without a confirmed and unambiguous chemical identity for this compound, it is impossible to conduct the necessary research into its discovery, history of synthesis, mechanism of action, and other technical specifications as requested. The foundational step for creating the desired in-depth guide—knowing the exact molecule —is currently unachievable with the available public information.

Therefore, until the chemical identity of this compound is definitively clarified through official regulatory documentation or a consensus in the scientific literature, a comprehensive technical whitepaper on its core attributes cannot be developed.

Papaverine: A Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine is a benzylisoquinoline alkaloid derived from the opium poppy, Papaver somniferum. Unlike other opium alkaloids such as morphine and codeine, papaverine does not possess significant analgesic properties. Instead, it is primarily recognized for its potent antispasmodic and vasodilator effects.[1] Its ability to relax smooth muscle has led to its clinical use in treating visceral spasms and vasospasms. This technical guide provides an in-depth overview of the chemical structure and properties of papaverine, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

Papaverine is characterized by a benzylisoquinoline core structure. Its systematic IUPAC name is 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline. The molecule consists of an isoquinoline ring system substituted with two methoxy groups at positions 6 and 7, and a benzyl group at position 1, which is itself substituted with two methoxy groups at the 3 and 4 positions.[1]

Key Structural Features:

-

Molecular Formula: C₂₀H₂₁NO₄[1]

-

Molecular Weight: 339.39 g/mol [2]

-

Core Scaffold: Benzylisoquinoline

-

Functional Groups: Four methoxy (-OCH₃) groups and a tertiary amine within the isoquinoline ring.

The presence of the four methoxy groups and the tertiary amine are crucial to its pharmacological activity and chemical properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of papaverine and its hydrochloride salt are presented below.

Table 1: Quantitative Chemical and Physical Properties of Papaverine

| Property | Value | Reference |

| Melting Point | 147 °C | [2] |

| Boiling Point | Sublimes at 135-140 °C (at 11 mm Hg) | [2] |

| pKa | 8.07 (at 25 °C) | [2] |

| Density | 1.337 g/cm³ (at 20 °C) | [2] |

| LogP | 3.9 | [1] |

| Water Solubility | Almost insoluble | [2] |

| Ethanol Solubility | 0.1 mg/mL | [3] |

| Chloroform Solubility | Slightly soluble | [2] |

| Acetone Solubility | Soluble | [2] |

| Benzene Solubility | Soluble (in hot benzene) | [2] |

| Ether Solubility | Practically insoluble | [4] |

Table 2: Quantitative Chemical and Physical Properties of Papaverine Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂ClNO₄ | [5] |

| Molecular Weight | 375.85 g/mol | [4] |

| Melting Point | 226 °C (decomposes) | [6] |

| Water Solubility | 1 g in approx. 30 mL | [4] |

| Ethanol Solubility | 1 g in 120 mL | [4] |

| Chloroform Solubility | Soluble | [4] |

| Ether Solubility | Practically insoluble | [4] |

| pH (2% aqueous solution) | 3.3 | |

| pH (0.05 molar solution) | 3.9 |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of papaverine is the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A. This inhibition leads to an increase in the intracellular concentrations of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The accumulation of cAMP and cGMP in smooth muscle cells activates protein kinase A (PKA) and protein kinase G (PKG) respectively, which in turn leads to a cascade of events resulting in vasodilation and smooth muscle relaxation.

The downstream effects of increased cAMP and cGMP include the inhibition of calcium ion influx into the cell and the decreased sensitivity of myosin light-chain kinase to calcium, both contributing to smooth muscle relaxation.

Experimental Protocols

Synthesis of Papaverine

A common method for the synthesis of papaverine is the Bischler-Napieralski reaction followed by dehydrogenation. A general outline of a synthetic route is provided below.

Detailed Protocol Outline:

-

Amide Formation: Homoveratrylamine is reacted with 3,4-dimethoxyphenylacetic acid to form the corresponding amide. This can be achieved through standard amide coupling reactions.

-

Cyclization (Bischler-Napieralski Reaction): The resulting amide is treated with a dehydrating agent, typically phosphorus oxychloride (POCl₃), to induce cyclization and form 3,4-dihydropapaverine.[7]

-

Dehydrogenation: The 3,4-dihydropapaverine is then dehydrogenated to form papaverine. This is often accomplished by heating with a catalyst such as palladium on carbon (Pd/C).[7]

-

Purification: The final product is purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Extraction of Papaverine from Poppy Straw

Papaverine can be extracted from dried poppy capsules and straw. The general procedure involves solvent extraction and subsequent purification.

Detailed Protocol Outline:

-

Preparation of Plant Material: Dried poppy straw is finely ground to increase the surface area for extraction.

-

Extraction: The ground material is extracted with an acidic aqueous solution (e.g., dilute sulfuric or acetic acid) to protonate the alkaloids and increase their solubility in the aqueous phase. The extraction can be facilitated by methods such as sonication.[8]

-

Basification and Solvent Extraction: The acidic extract is then made alkaline (e.g., with sodium carbonate or ammonia) to deprotonate the alkaloids, making them more soluble in an organic solvent. The alkaloids are then extracted into an immiscible organic solvent such as a chloroform-isopropanol mixture.[9]

-

Purification: The organic extract is washed, dried, and the solvent is evaporated. The crude papaverine can be further purified by techniques such as column chromatography or recrystallization.

Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of papaverine in various matrices is reversed-phase HPLC with UV detection.[10][11][12][13]

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10][12]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.4) and an organic modifier like acetonitrile or methanol.[14]

-

Flow Rate: Typically around 1.0 - 1.5 mL/min.[14]

-

Detection: UV detection at a wavelength where papaverine exhibits strong absorbance, such as 238 nm or 240 nm.[10][14]

-

Quantification: Quantification is achieved by comparing the peak area of the papaverine in the sample to that of a known concentration of a papaverine reference standard.

Conclusion

Papaverine remains a significant molecule in both clinical practice and pharmacological research. Its well-defined chemical structure and properties, coupled with its established mechanism of action, provide a solid foundation for its current applications and for the exploration of new therapeutic uses. This technical guide has summarized the core structural and chemical data of papaverine, outlined its primary signaling pathways, and provided an overview of key experimental protocols relevant to its synthesis, extraction, and analysis. This information is intended to be a valuable resource for professionals engaged in the study and development of this important alkaloid.

References

- 1. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Papaverine [drugfuture.com]

- 3. caymanchem.com [caymanchem.com]

- 4. americanregent.com [americanregent.com]

- 5. Papaverine Hydrochloride | C20H22ClNO4 | CID 6084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Papaverine Hydrochloride - Best Price, Properties, CAS Number, Molecular Formula [shreejipharmainternational.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. tiaft.org [tiaft.org]

- 10. Development of a Comprehensive HPLC Method for Determination of Product-related Impurities and Assay of Active Ingredients in Papaverine Hydrochloride Products | Antonova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 11. HPLC determination of papaveraldine and papaverinol in papaverine injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

Natural Sources of Papaverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papaverine, a benzylisoquinoline alkaloid, is a potent vasodilator and smooth muscle relaxant with a long history of clinical use. While synthetic routes for papaverine production are well-established, natural sources, primarily from the genus Papaver, remain a significant area of interest for research into biosynthesis, traditional medicine, and the development of novel extraction and isolation techniques. This technical guide provides an in-depth overview of the natural sources of papaverine, detailing its biosynthesis, quantification in various plant species, and comprehensive experimental protocols for its extraction and analysis.

Primary Natural Sources

The principal natural source of papaverine is the opium poppy, Papaver somniferum L., a member of the Papaveraceae family. Within the plant, papaverine is one of the major alkaloids found in the latex of the unripe seed capsules, commonly known as opium. While morphine is the most abundant alkaloid in most P. somniferum cultivars (typically 10-15%), papaverine content generally ranges from 0.5% to 3%.

Other species within the Papaver genus have also been reported to contain papaverine, although typically in lower concentrations than P. somniferum. These include:

-

Papaver bracteatum Lindl. (Persian poppy)

-

Papaver rhoeas L. (common poppy or corn poppy)

-

Papaver dubium L.

-

Papaver pseudo-orientale Medw.

-

Papaver armeniacum

It is important to note that the alkaloid profile, including the concentration of papaverine, can vary significantly between different species and even among different cultivars and geographical locations of the same species.

Biosynthesis of Papaverine

The biosynthesis of papaverine in Papaver somniferum is a complex enzymatic process that is part of the broader benzylisoquinoline alkaloid (BIA) pathway. The central precursor for most BIAs, including papaverine, is (S)-reticuline.

The pathway from (S)-reticuline to papaverine involves a series of methylation, N-demethylation, and dehydrogenation steps. Two proposed pathways, the N-methylated (NCH3) and N-demethylated (NH) pathways, have been described. The currently accepted pathway proceeds via N-methylated intermediates.

The key steps are:

-

Methylation of (S)-reticuline: (S)-reticuline is methylated to form (S)-laudanine.

-

Further Methylation: A subsequent methylation at the 3' position of laudanine produces laudanosine.

-

N-demethylation: Laudanosine undergoes N-demethylation to yield tetrahydropapaverine.

-

Aromatization: Tetrahydropapaverine is then aromatized to papaverine through a 1,2-dihydropapaverine intermediate.

Technical Guide: Solubility and Applications of EINECS 250-770-9 (3-(decyldimethylammonio)propane-1-sulfonate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the zwitterionic detergent EINECS 250-770-9, chemically known as 3-(decyldimethylammonio)propane-1-sulfonate. This compound is also widely recognized by its trade names, Zwittergent® 3-10 and Sulfobetaine 3-10 (SB 3-10). The guide details its solubility in various solvents, provides experimental protocols for solubility determination and a key application, and includes a visual representation of a typical experimental workflow.

Core Concepts: Understanding Zwitterionic Detergents

3-(decyldimethylammonio)propane-1-sulfonate is a zwitterionic, or amphoteric, surfactant. This means it possesses both a positively charged quaternary ammonium group and a negatively charged sulfonate group within the same molecule. This dual-charge nature allows it to maintain its zwitterionic character over a broad pH range, making it a versatile tool in biochemical and pharmaceutical research. A key application is the gentle solubilization of membrane proteins, where it can disrupt lipid-protein and protein-protein interactions without denaturing the protein of interest.[1]

Solubility Profile

While precise quantitative solubility data for 3-(decyldimethylammonio)propane-1-sulfonate in a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility characteristics can be summarized. The substance is consistently reported as being soluble in water.[2] Qualitative information for other solvents can be inferred from the behavior of similar sulfobetaine compounds.

| Solvent | Type | Solubility | Notes |

| Water | Polar Protic | Soluble[2] | Readily dissolves to form clear solutions. |

| Methanol | Polar Protic | Likely Soluble | A similar sulfobetaine monomer was reported to be soluble in methanol.[3] |

| Ethanol | Polar Protic | Likely Soluble | Generally, zwitterionic surfactants show good solubility in short-chain alcohols. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | A similar sulfobetaine monomer was reported to be soluble in DMSO. |

| Acetone | Polar Aprotic | Likely Insoluble | A similar sulfobetaine monomer was reported to be insoluble in acetone.[3] |

It is important to note that the solubility of zwitterionic detergents can be influenced by factors such as temperature and the presence of other solutes, like high concentrations of urea, which can sometimes make them difficult to dissolve.[4]

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized method for determining the equilibrium solubility of a substance in a given solvent.[5][6]

Materials:

-

3-(decyldimethylammonio)propane-1-sulfonate powder

-

Solvent of interest (e.g., water, ethanol)

-

Glass flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of 3-(decyldimethylammonio)propane-1-sulfonate to a flask containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[7]

-

After agitation, allow the solution to stand undisturbed to let undissolved material settle.

-

Centrifuge the samples to pellet any remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot as necessary to be within the linear range of the analytical method.

-

Quantify the concentration of the dissolved substance using a validated analytical technique. The resulting concentration represents the equilibrium solubility.

Membrane Protein Solubilization

This protocol provides a general workflow for the solubilization of membrane proteins using 3-(decyldimethylammonio)propane-1-sulfonate. The optimal conditions, particularly the detergent concentration, may need to be empirically determined for each specific protein.[8][9][10]

Materials:

-

Isolated cell membranes containing the target protein

-

Solubilization Buffer (e.g., Tris-HCl, NaCl, protease inhibitors, pH 7.5)

-

3-(decyldimethylammonio)propane-1-sulfonate (Zwittergent 3-10)

-

Ultracentrifuge

-

Apparatus for protein analysis (e.g., SDS-PAGE, Western Blot)

Procedure:

-

Resuspend the isolated membrane pellet in the solubilization buffer to a desired protein concentration (e.g., 5-10 mg/mL).

-

Add Zwittergent 3-10 to the membrane suspension to a final concentration typically ranging from 0.5% to 2% (w/v). The optimal concentration should be determined empirically.

-

Incubate the mixture at a low temperature (e.g., 4 °C) with gentle agitation for a period of 1 to 4 hours.

-

Following incubation, subject the mixture to ultracentrifugation (e.g., 100,000 x g for 1 hour at 4 °C) to pellet the unsolubilized membrane fraction.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Analyze the supernatant and the pellet by SDS-PAGE and Western Blotting to assess the efficiency of the solubilization.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the solubilization of membrane proteins using a zwitterionic detergent like 3-(decyldimethylammonio)propane-1-sulfonate.

Caption: Workflow for Membrane Protein Solubilization.

References

- 1. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zwittergent® 3-10洗涤剂 A synthetic zwitterionic detergent, which unlike other amphoteric surfactants, retains its zwitterionic character over a broad pH range. | Sigma-Aldrich [sigmaaldrich.com]

- 3. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]

- 4. Polysulfobetaine - Wikipedia [en.wikipedia.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cube-biotech.com [cube-biotech.com]

- 9. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 10. Membrane Protein Solubilization and Composition of Protein Detergent Complexes | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Papaverine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), is a well-established smooth muscle relaxant and vasodilator.[1][2] Unlike other opium alkaloids, papaverine is not structurally or pharmacologically related to the narcotic analgesics like morphine and does not exhibit addictive properties.[3][4] Its primary mechanism of action involves the non-specific inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] This guide provides a comprehensive overview of the physical and chemical properties of papaverine, detailed experimental protocols for their determination, and a review of its core signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of papaverine are summarized in the tables below. This data is essential for its formulation, delivery, and analysis in a research and development setting.

Table 1: General and Physical Properties of Papaverine

| Property | Value | Reference |

| Chemical Formula | C20H21NO4 | [2] |

| Molar Mass | 339.39 g/mol | [2] |

| Appearance | White crystalline powder or prisms | [1][3] |

| Melting Point | 147-148 °C | [3][7] |

| Density | 1.337 g/cm³ at 20 °C | [1] |

| Crystal Structure | Orthorhombic | [8] |

Table 2: Solubility and Partitioning Properties of Papaverine

| Property | Value | Reference |

| Water Solubility | Practically insoluble (3.733 x 10⁻⁵ mg/L at 37.5 °C) | [1] |

| Solubility in Organic Solvents | Soluble in chloroform, hot benzene, acetone, and glacial acetic acid; Slightly soluble in alcohol and ether. | [3][8] |

| pKa | 6.03 - 8.07 (Values vary with experimental conditions) | [1][8] |

| Log P (Octanol/Water) | 3.9 | [1] |

Table 3: Spectroscopic Properties of Papaverine

| Property | Value | Reference |

| UV Absorption Maxima (in Ethanol) | 239, 278-280, 314, 327 nm | [1][8] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of active pharmaceutical ingredients like papaverine.

Determination of Melting Point (Capillary Method)

This protocol is based on the guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[2]

Apparatus:

-

Melting point apparatus with a heated metal block or oil bath.

-

Calibrated thermometer.

-

Glass capillary tubes (approximately 10 cm long, 0.8-1.2 mm internal diameter).

Procedure:

-

Sample Preparation: The papaverine sample should be a fine, dry powder. If necessary, gently crush any crystals.

-

Capillary Loading: Seal one end of a capillary tube. Introduce the powdered papaverine into the open end and pack it down by tapping the sealed end on a hard surface to a height of 2-4 mm.

-

Apparatus Setup: Place the loaded capillary tube into the melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 10°C below the expected melting point of papaverine.

-

Determination: Reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Determination of Aqueous Solubility (Shake-Flask Method)

Apparatus:

-

Glass flasks with stoppers.

-

Constant temperature shaker bath.

-

Analytical balance.

-

Centrifuge.

-

UV-Vis spectrophotometer.

Procedure:

-

Solution Preparation: Add an excess amount of papaverine to a flask containing a known volume of purified water.

-

Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of papaverine in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at one of its absorption maxima.

Determination of pKa (Potentiometric Titration)

Apparatus:

-

Calibrated pH meter with a suitable electrode.

-

Burette.

-

Beaker and magnetic stirrer.

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of papaverine in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is an issue).

-

Titration Setup: Place the papaverine solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) from the burette in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Signaling Pathways and Mechanism of Action

Papaverine's primary pharmacological effect as a vasodilator and smooth muscle relaxant is mediated through its non-specific inhibition of phosphodiesterases (PDEs).[6] This inhibition leads to the accumulation of the second messengers cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively.[9][10]

cAMP-PKA Signaling Pathway

Caption: Papaverine inhibits PDE, increasing cAMP levels and activating PKA.

cGMP-PKG Signaling Pathway

Caption: Papaverine inhibits PDE, increasing cGMP levels and activating PKG.

Experimental Workflow: High-Throughput Screening for PDE Inhibitors

The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify novel phosphodiesterase inhibitors, a process relevant to the discovery of compounds with papaverine-like activity.

Caption: Workflow for high-throughput screening of PDE inhibitors.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. uspbpep.com [uspbpep.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. youtube.com [youtube.com]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. pennwest.edu [pennwest.edu]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. researchgate.net [researchgate.net]

- 10. Papaverine Prevents Vasospasm by Regulation of Myosin Light Chain Phosphorylation and Actin Polymerization in Human Saphenous Vein | PLOS One [journals.plos.org]

Papaverine and Its Derivatives: A Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long history in medicine as a non-narcotic smooth muscle relaxant.[1] Its primary mechanism of action involves the inhibition of phosphodiesterases (PDEs), leading to vasodilation.[2] In recent years, there has been a resurgence of interest in papaverine and its derivatives within the medicinal chemistry community. This is due to the discovery of novel therapeutic applications, including its role as a radiosensitizer in cancer therapy through the inhibition of mitochondrial complex I, and its potential in treating various neurological disorders by selectively targeting PDE10A.[3][4]

This technical guide provides an in-depth overview of the medicinal chemistry of papaverine and its derivatives. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on their synthesis, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols.

Core Mechanisms of Action

The therapeutic effects of papaverine and its derivatives stem from two primary molecular mechanisms: phosphodiesterase (PDE) inhibition and mitochondrial complex I inhibition.

Phosphodiesterase (PDE) Inhibition

Papaverine is a non-selective inhibitor of PDEs, enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDEs, papaverine increases intracellular levels of these second messengers, leading to a cascade of downstream effects, most notably smooth muscle relaxation and vasodilation.[5] Of particular interest is the potent inhibition of PDE10A, an enzyme highly expressed in the striatum of the brain, making papaverine derivatives attractive candidates for the treatment of central nervous system disorders.[1]

The following diagram illustrates the signaling pathway affected by the inhibition of PDE10A by papaverine derivatives in striatal neurons. Inhibition of PDE10A leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

Mitochondrial Complex I Inhibition

A more recently discovered mechanism of action for papaverine and its derivatives is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3] This inhibition disrupts the electron transport chain, leading to a decrease in cellular oxygen consumption. In the context of cancer therapy, this effect can alleviate tumor hypoxia, a major factor in resistance to radiotherapy. By reducing oxygen demand, papaverine derivatives can re-oxygenate hypoxic tumor regions, thereby sensitizing them to the cytotoxic effects of radiation.[3]

The following diagram illustrates the effect of papaverine derivatives on the mitochondrial electron transport chain. By blocking Complex I, the flow of electrons is impeded, reducing the consumption of oxygen at Complex IV.

Quantitative Data

The following tables summarize key quantitative data for papaverine and some of its derivatives, providing insights into their potency and pharmacokinetic profiles.

Table 1: In Vitro Potency of Papaverine and Derivatives

| Compound | Target | Assay | IC50 / EC50 | Reference |

| Papaverine | PDE10A | Enzyme Inhibition | 36 nM (EC50) | [4] |

| Papaverine | Rat Aorta (epinephrine-induced contraction) | Vasorelaxation | 0.18 mM | [6] |

| Ethaverine | L-type Calcium Channels | Channel Inhibition | ~1 µM (EC50) | [7] |

| Papaverine | RSMCs | Cytotoxicity | 0.10 mM (1 min) | [6] |

| Papaverine | HCAECs | Cytotoxicity | 0.056 mM (1 min) | [6] |

Table 2: Pharmacokinetic Parameters of Papaverine

| Species | Route | Bioavailability (%) | T1/2 (hours) | Protein Binding (%) | Reference |

| Human | Oral | ~80% | 1.5 - 2 | ~90% | [1] |

| Dog | IV | 100% | - | - | [8] |

| Dog | Oral | - | - | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of papaverine and its derivatives.

General Synthesis of Papaverine

The following is a generalized procedure for the synthesis of papaverine, based on established methods.[9][10]

Step 1: Synthesis of Homoveratrylamine

-

Veratraldehyde is condensed with nitromethane in the presence of a base (e.g., sodium hydroxide) to yield 3,4-dimethoxy-β-nitrostyrene.

-

The nitrostyrene is then reduced to homoveratrylamine using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

Step 2: Synthesis of Homoveratroyl Chloride

-

Homoveratric acid is treated with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride, to produce homoveratroyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM).

Step 3: Amide Formation

-

Homoveratrylamine is reacted with homoveratroyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

Step 4: Bischler-Napieralski Cyclization

-

The amide is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form 3,4-dihydropapaverine.

Step 5: Dehydrogenation

-

3,4-Dihydropapaverine is dehydrogenated to papaverine using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like decalin or by air oxidation at elevated temperatures.[10]

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against PDE enzymes.

Materials:

-

Recombinant human PDE enzyme (e.g., PDE10A)

-

[3H]-cAMP or [3H]-cGMP (radiolabeled substrate)

-

5'-Nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex 1x8)

-

Scintillation cocktail

-

Test compounds (papaverine derivatives) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl with MgCl2)

Procedure:

-

Prepare assay buffer containing the PDE enzyme at the desired concentration.

-

Add the test compound at various concentrations to the assay wells. Include a control with no inhibitor.

-

Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution containing 5'-nucleotidase. This enzyme will convert the product of the PDE reaction (e.g., [3H]-AMP) to the corresponding nucleoside (e.g., [3H]-adenosine).

-

Apply the reaction mixture to an anion-exchange resin column. The unreacted charged substrate will bind to the resin, while the neutral nucleoside product will pass through.

-

Collect the eluate and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Aortic Ring Vasorelaxation Assay

This ex vivo assay is used to evaluate the vasorelaxant effects of papaverine derivatives on isolated arterial tissue.

Materials:

-

Male Wistar rats (or other suitable animal model)

-

Krebs-Henseleit solution

-

Phenylephrine or Potassium Chloride (KCl) for pre-contraction

-

Test compounds (papaverine derivatives)

-

Organ bath system with force transducers

Procedure:

-

Euthanize the rat and carefully excise the thoracic aorta.

-

Clean the aorta of adhering connective and fatty tissue and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

-

Induce a sustained contraction by adding a submaximal concentration of phenylephrine or KCl.

-

Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.

-

Record the changes in isometric tension using a force transducer connected to a data acquisition system.

-

Calculate the percentage of relaxation for each concentration relative to the pre-contracted tension.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) from the concentration-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Test compounds (papaverine derivatives)

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Drug Discovery and Development Workflow

The development of novel papaverine derivatives as therapeutic agents typically follows a structured workflow. The following diagram outlines the key stages, from initial hit identification to preclinical development.

Conclusion

Papaverine and its derivatives represent a versatile scaffold for the development of new therapeutic agents. Their dual mechanisms of action, targeting both phosphodiesterases and mitochondrial complex I, open up a wide range of possibilities for treating cardiovascular diseases, neurological disorders, and cancer. The information presented in this technical guide provides a solid foundation for researchers to explore the rich medicinal chemistry of this compound class. Further research focused on optimizing the potency, selectivity, and pharmacokinetic properties of papaverine analogs will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. Papaverine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Papaverine and Its Mechanism of Action | Encyclopedia MDPI [encyclopedia.pub]

- 6. Vasodilating Effects of Antispasmodic Agents and Their Cytotoxicity in Vascular Smooth Muscle Cells and Endothelial Cells—Potential Application in Microsurgery [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Green Synthesis of Papaverine one of Opium Alkaloids in Water [orgchemres.org]

- 10. iqac.unigoa.ac.in [iqac.unigoa.ac.in]

An In-depth Technical Guide to the Pharmacology of Pinacidil (Einecs 250-770-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinacidil, identified by Einecs number 250-770-9, is a cyanoguanidine derivative that has been investigated primarily for its potent antihypertensive properties.[1][2][3] It belongs to a class of drugs known as potassium channel openers, which exert their therapeutic effects through a direct and novel mechanism of action on vascular smooth muscle.[1][4] This guide provides a comprehensive overview of the pharmacology of Pinacidil, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these properties. Although it has been discontinued by the FDA, its role as a prototype potassium channel opener makes it a valuable tool for research.[5]

Mechanism of Action

Pinacidil's primary mechanism of action is the opening of ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1][5][6] This action leads to an increase in potassium ion (K+) efflux, causing hyperpolarization of the cell membrane.[1][3][7] The hyperpolarized state of the cell makes it less excitable and inhibits the opening of voltage-gated calcium (Ca2+) channels.[3] The subsequent decrease in intracellular Ca2+ concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation, reduced peripheral resistance, and a lowering of blood pressure.[1][8]

Signaling Pathway

The vasodilatory effect of Pinacidil can be summarized in the following signaling pathway:

Caption: Signaling pathway of Pinacidil-induced vasodilation.

Pharmacokinetics

Pinacidil is well-absorbed after oral administration, with a bioavailability of approximately 57%.[9] The pharmacokinetic parameters of Pinacidil have been studied in healthy volunteers and hypertensive patients.

Quantitative Pharmacokinetic Data

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | 57% ± 16% | Human | Oral (capsule) | [9] |

| Half-life (t1/2) | 2.04 ± 0.40 h | Human | Intravenous | [9] |

| Volume of Distribution (Vd) | 1.4 ± 0.4 L/kg | Human | Intravenous | [9] |

| Elimination Rate Constant (kel) | 0.34 ± 0.07 h-1 | Human | Intravenous | [9] |

| Clearance (Clp) | 31 L/hr (< 45 years) | Human | Oral | [10] |

| Clearance (Clp) | 27 L/hr (> 60 years) | Human | Oral | [10] |

| Peak Plasma Concentration (Cmax) | Proportional to dose | Human | Oral | [10] |

| Area Under the Curve (AUC) | Proportional to dose | Human | Oral | [10] |

Pharmacodynamics

The primary pharmacodynamic effect of Pinacidil is the dose-dependent reduction of blood pressure.[2] This is a direct consequence of its vasodilatory action on peripheral arterioles.[1]

Quantitative Pharmacodynamic Data

| Parameter | Value | Model System | Reference |

| ED50 (Vasorelaxation) | 0.3 µM | Serotonin-contracted rat aortic strips | [11] |

Experimental Protocols

The pharmacological properties of Pinacidil have been characterized using a variety of in vitro and in vivo experimental techniques.

Patch-Clamp Electrophysiology for KATP Channel Activity

This technique is used to directly measure the activity of KATP channels in response to Pinacidil.

Objective: To determine the effect of Pinacidil on KATP channel currents in isolated cells.

Methodology:

-

Cell Preparation: Cardiomyocytes or vascular smooth muscle cells are enzymatically isolated and seeded on coverslips. Alternatively, cell lines heterologously expressing specific KATP channel subunits (e.g., Kir6.1/SUR2B) can be used.[5]

-

Recording Configuration: The whole-cell or inside-out patch-clamp configuration is established using a glass micropipette.[12]

-

Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate potassium currents. The intracellular solution typically contains a low concentration of ATP to ensure KATP channels are not inhibited.

-

Voltage Protocol: Cells are held at a holding potential (e.g., -75 mV), and voltage steps or ramps are applied to elicit KATP currents.[5]

-

Drug Application: A baseline current is recorded, after which Pinacidil is perfused into the bath solution at various concentrations.

-

Data Analysis: The change in current amplitude in the presence of Pinacidil is measured and analyzed to determine the dose-response relationship.

References

- 1. The potassium channel opening action of pinacidil; studies using biochemical, ion flux and microelectrode techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A double-blind, randomized, controlled trial comparing pinacidil to hydralazine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pinacidil. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pinacidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Pinacidil with and without hydrochlorothiazide. Dose-response relationships from results of a 4 x 3 factorial design study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of pinacidil on ion permeability in resting and contracted resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pinacidil: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preliminary evaluation of pinacidil in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (Papaverine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline, an alkaloid commonly known as Papaverine. Extracted from the opium poppy, Papaver somniferum, papaverine is a benzylisoquinoline alkaloid structurally and pharmacologically distinct from analgesic opiates.[1][2] Its primary classification is as a non-specific smooth muscle relaxant and vasodilator.[1][2] This document details its chemical properties, synthesis, mechanism of action, and quantitative pharmacological data. Furthermore, it outlines key experimental protocols for evaluating its bioactivity and explores findings from preliminary studies into its neuroprotective, anti-inflammatory, and anticancer effects.

Chemical Properties and Synthesis

Papaverine is a well-characterized compound with established physical and chemical properties.[1]

Table 1: Chemical and Physical Properties of Papaverine

| Property | Value |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline[1] |

| CAS Number | 58-74-2 |

| Molecular Formula | C₂₀H₂₁NO₄[1] |

| Molecular Weight | 339.39 g/mol |

| Physical Form | White crystalline solid[1] |

| Melting Point | 147-148 °C |

| Solubility | Slightly soluble in water, soluble in chloroform, slightly soluble in ethanol. |

Synthesis Protocol: Bischler-Napieralski Reaction

A common and effective method for synthesizing papaverine is through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide.[1][3]

Experimental Protocol:

-

Amide Formation: Homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine) is reacted with homoveratroyl chloride (2-(3,4-dimethoxyphenyl)acetyl chloride) in an inert solvent. This condensation reaction yields the intermediate amide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

-

Cyclization: The resulting amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4] This step induces an intramolecular electrophilic aromatic substitution, forming the 3,4-dihydroisoquinoline ring structure. This intermediate is known as 3,4-dihydropapaverine.[3]

-

Dehydrogenation: The 3,4-dihydropapaverine is then dehydrogenated to form the fully aromatic isoquinoline ring system of papaverine. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) or palladized-asbestos.[3]

-

Purification: The final product is purified through recrystallization to yield papaverine.

Pharmacology and Mechanism of Action

Papaverine's therapeutic effects stem primarily from its ability to relax smooth muscle, which it achieves through multiple intracellular signaling pathways.[5]

Phosphodiesterase (PDE) Inhibition

The principal mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[6] By blocking PDEs, papaverine prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6]

-

Increased cAMP: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inhibits Myosin Light-Chain Kinase (MLCK).

-

Increased cGMP: Elevated cGMP levels activate Protein Kinase G (PKG), which also contributes to the reduction of intracellular Ca²⁺ levels and the dephosphorylation of myosin light chains.

Since MLCK is essential for the phosphorylation of myosin—the key step for smooth muscle contraction—its inhibition leads to muscle relaxation and vasodilation.[5]

Calcium Channel Blockade

While less characterized, some evidence suggests that papaverine may also have a direct inhibitory effect on calcium channels, further reducing the influx of Ca²⁺ required for muscle contraction.[5][7]

Quantitative Pharmacological Data

The following table summarizes key quantitative data from preclinical studies, demonstrating papaverine's potency in various biological assays.

Table 2: Selected In Vitro Efficacy Data for Papaverine

| Assay Type | System / Cell Line | Endpoint | Result |

| PDE Inhibition | Human Pregnant Myometrium | IC₅₀ | 3.8 µM[8] |

| Anticancer Activity | Human Glioblastoma (U87MG) | EC₅₀ | 29 µM |

| Anticancer Activity | Human Glioblastoma (T98G) | EC₅₀ | 40 µM |

| Vasodilation | Human Radial Artery | Vasorelaxation (30 min) | 65.19% (at 0.5 mg/mL)[9] |

| Vasodilation | Human Radial Artery | Vasorelaxation (30 min) | 89.86% (at 2 mg/mL)[9] |

Key Experimental Protocols

Vasodilation Assessment by Wire Myography

This ex vivo method is the gold standard for measuring the vasoactive properties of compounds on isolated blood vessels.[10][11]

Protocol:

-

Tissue Preparation: Isolate segments of an artery (e.g., human radial artery, rat aorta) and cut them into 2-3 mm rings.

-

Mounting: Mount the arterial rings in a wire myograph chamber by passing two thin wires through the lumen.[11][12] The chamber is filled with a physiological salt solution (PSS), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.[12]

-

Equilibration & Normalization: Allow the tissue to equilibrate for at least 30-40 minutes.[11] Stretch the vessel to its optimal resting tension to ensure a maximal contractile response.

-

Viability Check: Induce contraction with a high-concentration potassium chloride (KCl) solution to confirm tissue viability.

-

Pre-contraction: Once the tissue returns to baseline, induce a stable, submaximal contraction using an agonist like phenylephrine or norepinephrine.[9][13]

-

Compound Administration: Add papaverine in a cumulative, dose-dependent manner to the bath.

-

Data Acquisition: Record the isometric tension continuously. Vasodilation is calculated as the percentage reduction in the pre-contracted tone.

Anticancer Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15]

Protocol:

-

Cell Seeding: Seed glioblastoma cells (e.g., U87MG, T98G) into a 96-well plate at a predetermined density (e.g., 2 x 10³ to 1.5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[16][17]

-

Compound Treatment: Treat the cells with increasing concentrations of papaverine (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).[16][17]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.[14][16]

-

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15] Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve these crystals.[14]

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀/EC₅₀ value.

Anti-Inflammatory Activity in Microglia

This protocol assesses the ability of papaverine to suppress the activation of microglial cells, the primary immune cells of the central nervous system.

Protocol:

-

Cell Culture: Culture BV2 microglial cells or primary isolated microglia in 6- or 96-well plates until they reach the desired confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of papaverine for 2-4 hours.[18]

-

Inflammatory Stimulus: Add lipopolysaccharide (LPS) at a final concentration of ~100 ng/mL to induce an inflammatory response.[18]

-

Incubation: Incubate the cells for a designated period (e.g., 1 hour for signaling protein analysis, 24 hours for cytokine release).[3][18]

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant to measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).[18]

-

Cell Lysate: Lyse the cells to extract total protein or nuclear fractions.

-

-

Analysis:

-

ELISA: Quantify cytokine levels in the supernatant.

-

Western Blot: Analyze cell lysates to measure the expression and phosphorylation status of key inflammatory signaling proteins, such as NF-κB (p65 subunit) and IKK.[18]

-

Preliminary Studies and Emerging Applications

Beyond its established use as a vasodilator for vasospasms, recent research has highlighted papaverine's potential in several other therapeutic areas.

-

Neuroprotection and Anti-inflammation: In mouse models of Parkinson's disease and neuroinflammation, papaverine has been shown to suppress microglial activation and protect dopaminergic neurons. This effect is mediated by inhibiting the NF-κB signaling pathway and suppressing NLRP3 inflammasome activation.

-

Anticancer Activity: Papaverine demonstrates significant cytotoxic activity against various cancer cell lines, including glioblastoma, breast cancer (MCF-7), and hepatocellular carcinoma (HepG-2).[10] Studies have shown it can reduce tumor volume in xenograft mouse models.

-

Antiviral Properties: Recent studies have revealed that papaverine can inhibit the replication of SARS-CoV-2 (including Alpha, Beta, Delta, and Omicron variants) and the influenza A virus (H1N1).[14] Its mechanism appears to target post-entry stages of the viral life cycle.[14]

Conclusion

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (Papaverine) is a multifaceted compound with a well-defined role as a smooth muscle relaxant. Its mechanism, centered on phosphodiesterase inhibition, provides a clear basis for its vasodilatory effects. The growing body of preclinical evidence demonstrating its potent anti-inflammatory, neuroprotective, and anticancer activities suggests that papaverine is a valuable lead compound. Further investigation into its specific PDE subtype selectivity and optimization of its structure could unlock new therapeutic applications for a range of complex diseases.

References

- 1. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iqac.unigoa.ac.in [iqac.unigoa.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vasodilatory Efficacy and Impact of Papaverine on Endothelium in Radial Artery Predilatation for CABG Surgery: in Search for Optimal Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]

- 11. reprocell.com [reprocell.com]

- 12. researchgate.net [researchgate.net]

- 13. Papaverine Prevents Vasospasm by Regulation of Myosin Light Chain Phosphorylation and Actin Polymerization in Human Saphenous Vein | PLOS One [journals.plos.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Papaverine inhibits lipopolysaccharide-induced microglial activation by suppressing NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Papaverine Administration

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals utilizing Papaverine in in vitro experimental settings.

Introduction

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), is a potent non-specific vasodilator.[1][2] Unlike other opium alkaloids, it does not exhibit analgesic effects.[1] Its primary mechanism of action involves the inhibition of phosphodiesterases (PDEs), leading to the relaxation of smooth muscle.[1][3] In the laboratory, Papaverine is a valuable tool for studying various cellular processes, including smooth muscle physiology, cancer cell proliferation, and signal transduction pathways.

Mechanism of Action

Papaverine's primary mode of action is the inhibition of phosphodiesterase (PDE) enzymes, with a particular affinity for PDE10A.[2][4][5] Inhibition of PDE10A prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][5] The resulting increase in intracellular cAMP and cGMP levels activates downstream signaling cascades, including Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] These kinases phosphorylate various target proteins, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.[1] Additionally, Papaverine has been reported to directly block calcium channels, further contributing to its vasodilatory effects.[6]

dot digraph "Papaverine Signaling Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Papaverine" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "PDE10A" [style=filled, fillcolor="#F1F3F4"]; "cAMP" [style=filled, fillcolor="#F1F3F4"]; "cGMP" [style=filled, fillcolor="#F1F3F4"]; "PKA" [style=filled, fillcolor="#F1F3F4"]; "PKG" [style=filled, fillcolor="#F1F3F4"]; "Ca2+ Channels" [style=filled, fillcolor="#F1F3F4"]; "Intracellular Ca2+" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Smooth Muscle Relaxation" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Papaverine" -> "PDE10A" [label=" inhibits", color="#EA4335"]; "PDE10A" -> "cAMP" [label=" degrades", arrowhead=tee, color="#4285F4"]; "PDE10A" -> "cGMP" [label=" degrades", arrowhead=tee, color="#4285F4"]; "cAMP" -> "PKA" [label=" activates", color="#34A853"]; "cGMP" -> "PKG" [label=" activates", color="#34A853"]; "PKA" -> "Intracellular Ca2+" [label=" decreases", color="#EA4335"]; "PKG" -> "Intracellular Ca2+" [label=" decreases", color="#EA4335"]; "Papaverine" -> "Ca2+ Channels" [label=" blocks", color="#EA4335"]; "Ca2+ Channels" -> "Intracellular Ca2+" [label=" influx", arrowhead=tee, color="#4285F4"]; "Intracellular Ca2+" -> "Smooth Muscle Relaxation" [label=" leads to", color="#34A853"]; } .dot Caption: Papaverine's signaling pathway.

Quantitative Data

The following tables summarize the in vitro effects of Papaverine on various cancer cell lines.

Table 1: Effect of Papaverine on Cancer Cell Viability (48h treatment)

| Cell Line | Concentration (µM) | Cell Growth (%) |

| MDA-MB-231 | 50 | 89 |

| 100 | 56 | |

| 150 | 55 | |

| 300 | 29 | |

| A549 | 50 | 76 |

| 100 | 61 | |

| 150 | 53 | |

| 300 | 32 | |

| DU145 | 50 | 80 |

| 100 | 80 | |

| 150 | 64 | |

| 300 | 31 |

Data compiled from a study on the in vitro effects of Papaverine on cancer cells.[4]

Table 2: Effect of Papaverine on Cancer Cell Viability (72h treatment)

| Cell Line | Concentration (µM) | Cell Growth (%) |

| MDA-MB-231 | 50 | 69 |

| 100 | 56 | |

| 150 | 48 | |

| 300 | 18 | |

| A549 | 50 | 97.4 |

| 100 | 67.0 | |

| 150 | 36.3 | |

| 300 | 16.3 | |

| DU145 | 50 | 72 |

| 100 | 55 | |

| 150 | 42 | |

| 300 | 16 |

Data compiled from a study on the in vitro effects of Papaverine on cancer cells.[4]

Experimental Protocols

Preparation of Papaverine Stock Solution

Papaverine hydrochloride is sparingly soluble in water and slightly soluble in ethanol.

-

Materials:

-

Papaverine hydrochloride powder

-

Dimethyl sulfoxide (DMSO) or Ethanol (absolute)

-

Sterile microcentrifuge tubes

-

Sterile, deionized water or phosphate-buffered saline (PBS)

-

-

Procedure:

-

To prepare a 100 mM stock solution, dissolve 37.59 mg of Papaverine hydrochloride in 1 mL of DMSO or ethanol.

-

Vortex thoroughly until the powder is completely dissolved.

-

Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

For cell-based assays, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).

-

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Papaverine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Papaverine in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the Papaverine dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent as the highest Papaverine concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

This assay stains the DNA of adherent cells to quantify cell number.

-

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Papaverine stock solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Crystal Violet solution in 20% methanol

-

10% Acetic acid

-

-

Procedure:

-

Seed and treat cells with Papaverine as described in the MTT assay protocol (steps 1-4).

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the wells thoroughly with water until the water runs clear.

-

Air dry the plate completely.

-

Add 100 µL of 10% acetic acid to each well to solubilize the stain.

-

Measure the absorbance at 590 nm using a microplate reader.

-

In Vitro Smooth Muscle Contraction Assay

This assay measures the effect of Papaverine on the contractility of isolated smooth muscle tissue.

-

Materials:

-

Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)

-

Organ bath system with force transducer

-

Krebs-Henseleit solution (or other appropriate physiological salt solution)

-

Carbogen gas (95% O2, 5% CO2)

-

Contractile agonist (e.g., phenylephrine, potassium chloride)

-

Papaverine stock solution

-

-

Procedure:

-

Prepare the organ bath by filling it with Krebs-Henseleit solution and bubbling with carbogen gas at 37°C.

-

Carefully dissect and mount the smooth muscle tissue in the organ bath.

-

Allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Induce a stable contraction with a contractile agonist.

-

Once a plateau is reached, add cumulative concentrations of Papaverine to the bath.

-

Record the changes in isometric tension using the force transducer.

-

Calculate the percentage of relaxation induced by Papaverine relative to the maximal contraction induced by the agonist.

-

Phosphodiesterase 10A (PDE10A) Inhibition Assay

This protocol is based on a generic fluorescence polarization (FP) assay kit.

-

Materials:

-

PDE10A enzyme

-

Fluorescently labeled cAMP or cGMP substrate

-

Assay buffer

-

Binding agent (specific for the fluorescently labeled product)

-

Papaverine stock solution

-

96-well black microplate

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare serial dilutions of Papaverine in the assay buffer.

-